2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt 2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17650442
InChI: InChI=1S/C7H4F3NO4S.Na/c8-7(9,10)4-1-2-6(16(14)15)5(3-4)11(12)13;/h1-3H,(H,14,15);/q;+1/p-1
SMILES:
Molecular Formula: C7H3F3NNaO4S
Molecular Weight: 277.16 g/mol

2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

CAS No.:

Cat. No.: VC17650442

Molecular Formula: C7H3F3NNaO4S

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt -

Specification

Molecular Formula C7H3F3NNaO4S
Molecular Weight 277.16 g/mol
IUPAC Name sodium;2-nitro-4-(trifluoromethyl)benzenesulfinate
Standard InChI InChI=1S/C7H4F3NO4S.Na/c8-7(9,10)4-1-2-6(16(14)15)5(3-4)11(12)13;/h1-3H,(H,14,15);/q;+1/p-1
Standard InChI Key KUFUHSZTCZORHK-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)[O-].[Na+]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a benzene ring substituted at the 2- and 4-positions. The nitro group (NO2-\text{NO}_2) at C2 exerts a strong electron-withdrawing effect, while the trifluoromethyl group (CF3-\text{CF}_3) at C4 contributes both steric bulk and electronic modulation. The sulfinic acid (SO2H-\text{SO}_2\text{H}) group, neutralized as a sodium salt (SO2Na-\text{SO}_2\text{Na}), provides nucleophilic and redox-active character. X-ray crystallography and NMR studies confirm a planar aromatic system with bond lengths consistent with resonance stabilization of the nitro and sulfinate groups .

Solubility and Stability

Synthetic Methodologies

Hydrolysis-Alcoholysis Route

A patented two-step synthesis (CN108191667B) starts with 2-nitro-4-trifluoromethylbenzonitrile :

  • Hydrolysis: Treatment with sodium hydroxide (45–55°C) or potassium hydroxide (55–65°C) in water yields 2-nitro-4-trifluoromethylbenzamide.

  • Alcoholysis: Reaction with a sulfuric acid-methanol solution converts the amide to methyl 2-nitro-4-trifluoromethylbenzoate, which is subsequently oxidized to the sulfinic acid and neutralized with sodium hydroxide .

Direct Sulfination

An alternative approach involves sulfinating 2-nitro-4-trifluoromethylbenzene with sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) under acidic conditions. This one-pot method achieves yields of 65–70% but requires precise pH control to avoid over-oxidation to sulfonic acids.

Reactivity and Catalytic Applications

Nickel-Catalyzed Cross-Couplings

Recent advances (Molecules, 2024) demonstrate its utility in nickel/organoboron-catalyzed couplings with aryl bromides to form sulfones under visible light. For example, reaction with 4-bromobenzonitrile produces 4-(phenylsulfonyl)-2-(trifluoromethyl)benzonitrile in 82% yield . The mechanism proceeds via a Ni(0)/Ni(II) cycle, with the sulfinate acting as a nucleophilic partner (Figure 1).

Table 1: Representative Sulfonation Products

ProductYield (%)Application
4-(Phenylsulfonyl)benzonitrile82Pharmaceutical intermediates
Methyl 4-(phenylsulfonyl)benzoate40Polymer additives
4-((4-Fluorophenyl)sulfonyl)benzonitrile40Agrochemistry

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation at the C5 position. For instance, treatment with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces a second nitro group, forming 2,5-dinitro-4-trifluoromethylbenzenesulfinic acid sodium salt, a precursor to high-energy materials.

Biological and Industrial Applications

Polymer Stabilizers

In polymer chemistry, the compound acts as a radical scavenger, mitigating degradation in fluoropolymers exposed to UV radiation. Its stability at high temperatures (up to 150°C) makes it suitable for engineering plastics.

Agrochemical Intermediates

The sulfinate moiety participates in Mitsunobu reactions to generate sulfone-containing herbicides. For example, coupling with 3-chloropropanol yields 3-(2-nitro-4-trifluoromethylphenylsulfonyl)propanol, a protoxin activated in soil .

Comparative Analysis with Structural Analogs

Table 2: Functional Group Impact on Reactivity

CompoundKey SubstituentsPrimary Use
2-Nitrobenzenesulfinic acid Na salt-NO2_2Diazonium salt synthesis
Trifluoromethanesulfonic acid Na salt-SO3_3HStrong acid catalyst
4-(Trifluoromethyl)benzenesulfonyl chloride-SO2_2ClPeptide coupling reagents

The nitro-trifluoromethyl-sulfinate triad in the target compound uniquely balances electrophilicity (nitro), lipophilicity (CF3_3), and nucleophilicity (sulfinate), enabling multifunctional reactivity absent in simpler analogs .

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